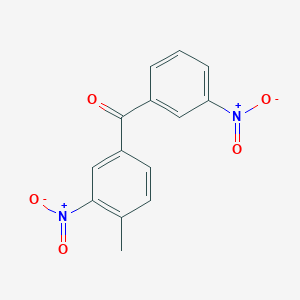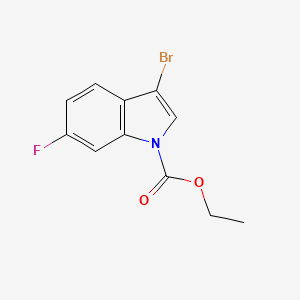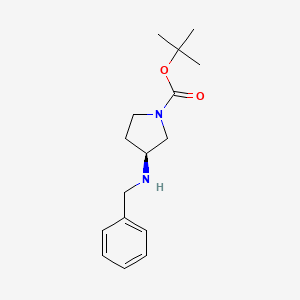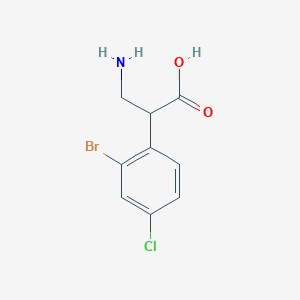
1-(6-Bromopyridin-2-yl)piperidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-Bromopyridin-2-yl)piperidine-3-carboxylic acid is a chemical compound with the molecular formula C11H13BrN2O2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom.
Méthodes De Préparation
The synthesis of 1-(6-Bromopyridin-2-yl)piperidine-3-carboxylic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The general reaction conditions include:
Reagents: Boronic acid, halide (e.g., 6-bromopyridine), palladium catalyst.
Solvent: Typically an organic solvent such as toluene or ethanol.
Temperature: The reaction is usually carried out at elevated temperatures, around 80-100°C.
Base: A base such as potassium carbonate is often used to facilitate the reaction.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
1-(6-Bromopyridin-2-yl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the bromopyridine moiety to a more reduced form.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Amines, thiols, in the presence of a base such as sodium hydroxide.
Major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
1-(6-Bromopyridin-2-yl)piperidine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: This compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: It is employed in the development of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(6-Bromopyridin-2-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and the structure of the final compound derived from this intermediate .
Comparaison Avec Des Composés Similaires
1-(6-Bromopyridin-2-yl)piperidine-3-carboxylic acid can be compared with similar compounds such as:
1-(5-Bromopyridin-2-yl)piperidine-3-carboxylic acid: Similar structure but with the bromine atom at a different position on the pyridine ring.
(6-Bromopyridin-2-yl)methanol: A simpler compound with a hydroxymethyl group instead of the piperidine carboxylic acid moiety.
1-(Pyridine-2-carbonyl)piperidine-3-carboxylic acid: Lacks the bromine atom but has a similar piperidine and pyridine structure.
Propriétés
Formule moléculaire |
C11H13BrN2O2 |
|---|---|
Poids moléculaire |
285.14 g/mol |
Nom IUPAC |
1-(6-bromopyridin-2-yl)piperidine-3-carboxylic acid |
InChI |
InChI=1S/C11H13BrN2O2/c12-9-4-1-5-10(13-9)14-6-2-3-8(7-14)11(15)16/h1,4-5,8H,2-3,6-7H2,(H,15,16) |
Clé InChI |
ITANWHFDVQPGHO-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CN(C1)C2=NC(=CC=C2)Br)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(1,4-Dithiaspiro[4.4]nonan-6-yl)isonicotinic acid](/img/structure/B11842242.png)








![3-Iodo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B11842314.png)

